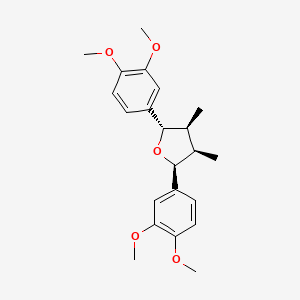
Ganschisandrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganschisandrin is a lignan. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Leukemia Cells
Ganschisandrin has been identified as a compound with notable cytotoxic activities, particularly against human leukemia cells. In a study focusing on compounds from Nectandra megapotamica, this compound, along with other compounds, demonstrated the ability to induce apoptosis in leukemia cells. This was observed through apoptotic hallmarks such as plasma membrane bleb formation, nuclear DNA condensation, and mitochondrial damage, suggesting potential as a therapeutic agent in leukemia treatment (Ponci et al., 2015).
Synthesis Approaches
Another aspect of this compound research focuses on its synthesis. A study explored new methods for synthesizing tetrahydrofuran lignans, including this compound, through a tandem anionic-radical process and reductive radical cyclizations. This research contributes to the understanding of efficient production methods for this compound, facilitating its use in various applications (Jahn & Rudakov, 2006).
Chemical Constituents Analysis
Research has also been conducted on the isolation of chemical constituents from plants, where this compound was identified. For instance, a study on the chemical constituents from the involucre of Castanea mollissima Blume identified this compound among other compounds. Such research helps in understanding the diverse chemical profiles of plants and the potential applications of these compounds, including this compound (Gao Hui-yuan, 2009).
Propiedades
Fórmula molecular |
C22H28O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22-/m0/s1 |
Clave InChI |
JLJAVUZBHSLLJL-RZMCSOMXSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



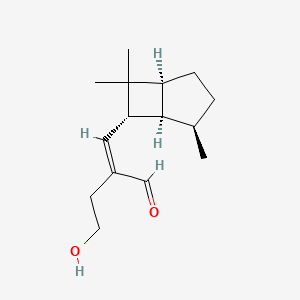

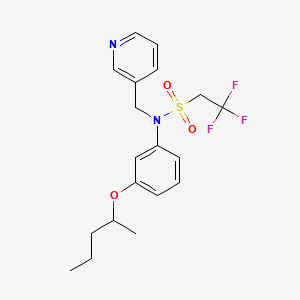
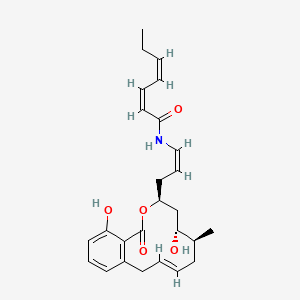


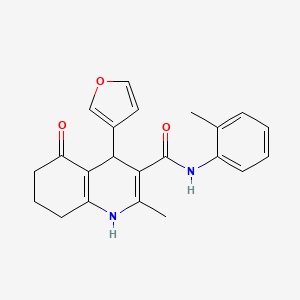
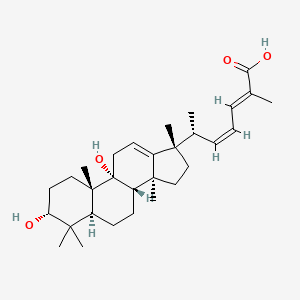
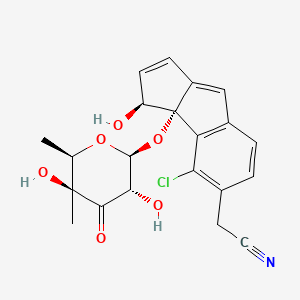

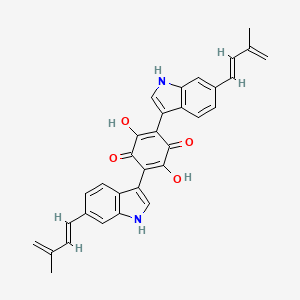

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251243.png)
